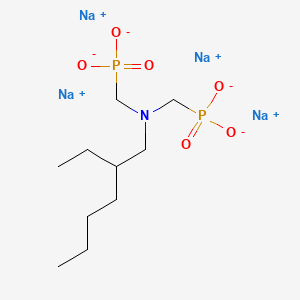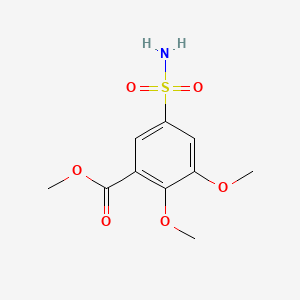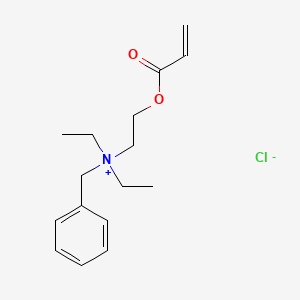
Benzyldiethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 257-206-0, also known as 2,4,6-trimethylphenol, is a chemical compound that belongs to the class of phenols. It is characterized by the presence of three methyl groups attached to a benzene ring with a hydroxyl group. This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, 2,4,6-trimethylphenol is produced on a large scale using continuous flow reactors. The process involves the catalytic alkylation of phenol with methanol, followed by purification steps to remove any impurities. The final product is then subjected to quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form methylated cyclohexanols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Methylated cyclohexanols
Substitution: Various substituted phenols, depending on the reaction conditions and reagents used.
Scientific Research Applications
2,4,6-trimethylphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used as an intermediate in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylphenol involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by disrupting cell membranes and interfering with enzyme activity. The exact pathways involved are still under investigation, but it is known to affect oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound of 2,4,6-trimethylphenol, with a hydroxyl group attached to a benzene ring.
2,4-dimethylphenol: Similar structure but with only two methyl groups.
2,6-dimethylphenol: Similar structure but with methyl groups at different positions.
Uniqueness
2,4,6-trimethylphenol is unique due to the presence of three methyl groups, which significantly influence its chemical reactivity and physical properties. This makes it more hydrophobic and alters its boiling and melting points compared to other phenols.
Properties
CAS No. |
51441-48-6 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
benzyl-diethyl-(2-prop-2-enoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C16H24NO2.ClH/c1-4-16(18)19-13-12-17(5-2,6-3)14-15-10-8-7-9-11-15;/h4,7-11H,1,5-6,12-14H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
RVNBHBGRVZNYOO-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CCOC(=O)C=C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



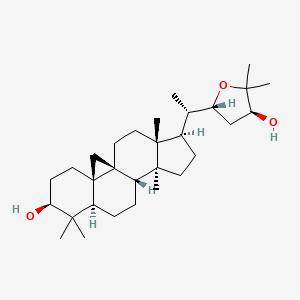

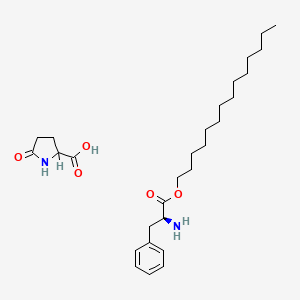
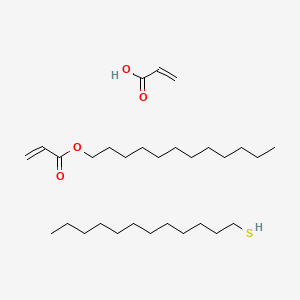
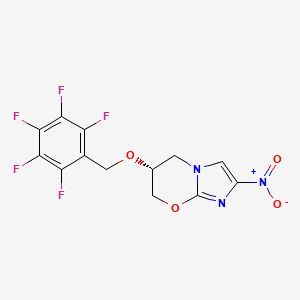
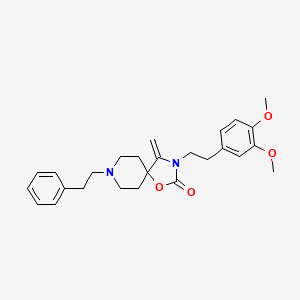

![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)

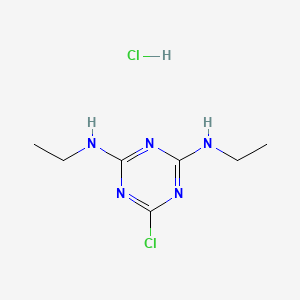
![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)
